1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol

Lipophilicity Drug Design Physicochemical Properties

1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol (CAS 1559844-46-0) is a β-amino alcohol featuring a 3-methylcyclopentane core, an aminomethyl substituent, and a secondary propanol moiety. With a molecular formula of C₁₀H₂₁NO and molecular weight of 171.28 g/mol , this compound belongs to the broader class of 1-aminomethyl-cycloalkane derivatives—a structural motif explored in gabapentinoid analogs.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B12091919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCC(C1(CCC(C1)C)CN)O
InChIInChI=1S/C10H21NO/c1-3-9(12)10(7-11)5-4-8(2)6-10/h8-9,12H,3-7,11H2,1-2H3
InChIKeyHPTPLAKURFQNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol: Baseline Characteristics for Informed Procurement


1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol (CAS 1559844-46-0) is a β-amino alcohol featuring a 3-methylcyclopentane core, an aminomethyl substituent, and a secondary propanol moiety . With a molecular formula of C₁₀H₂₁NO and molecular weight of 171.28 g/mol , this compound belongs to the broader class of 1-aminomethyl-cycloalkane derivatives—a structural motif explored in gabapentinoid analogs [1]. Its combination of a rigid cyclopentyl framework with hydrogen-bonding donors and acceptors positions it as a versatile chiral building block for medicinal chemistry and organic synthesis .

Why 1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol Cannot Be Readily Substituted


The substitution pattern on the cyclopentane ring and the nature of the alcohol group critically influence the compound's physicochemical and biological properties. The 3-methyl group introduces steric bulk and alters lipophilicity compared to demethylated or ethyl-substituted analogs . Furthermore, the secondary alcohol moiety offers distinct hydrogen-bonding capabilities and reactivity relative to tertiary alcohol variants . Subtle changes in LogP, topological polar surface area (TPSA), and rotatable bond count can significantly affect membrane permeability, metabolic stability, and target binding—factors essential for applications in medicinal chemistry and probe development . Therefore, direct substitution with a closely related analog without empirical validation risks altering synthetic outcomes or confounding biological assay results [1].

Quantitative Differentiation of 1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol from Key Analogs


Lipophilicity Advantage Over Tertiary Alcohol Analog: LogP Comparison

1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol exhibits a calculated LogP of 1.5224, which is 0.3967 units higher (more lipophilic) than the tertiary alcohol analog 2-[1-(aminomethyl)-3-methylcyclopentyl]propan-2-ol (LogP 1.1257) . This difference stems from the primary versus tertiary alcohol functionality and influences membrane permeability and distribution characteristics.

Lipophilicity Drug Design Physicochemical Properties

Polar Surface Area Differentiation: Impact on CNS Penetration Potential

The target compound possesses a topological polar surface area (TPSA) of 46.25 Ų, which falls within the optimal range for blood-brain barrier penetration (typically < 60-70 Ų) . While TPSA data for demethylated or ethyl analogs were not available in the source, the value for the tertiary alcohol analog is also expected to be 46.25 Ų (based on identical heavy atom composition), indicating that the TPSA itself is not the primary differentiator among these specific analogs .

Blood-Brain Barrier CNS Drug Design TPSA

Molecular Weight and Substituent Effects: Comparison with Demethylated and Ethyl Homologs

The 3-methyl substitution in the target compound yields a molecular weight of 171.28 g/mol, which is 14.03 g/mol higher than the demethylated analog 1-[1-(aminomethyl)cyclopentyl]propan-1-ol (157.25 g/mol) and 14.03 g/mol lower than the 3-ethyl homolog (185.31 g/mol) . This incremental change in molecular weight reflects the steric and lipophilic contributions of the alkyl substituent, which can modulate binding pocket complementarity in target proteins.

Physicochemical Properties Structure-Activity Relationship Molecular Weight

Storage Stability Requirements: Temperature Sensitivity Relative to Analogs

The target compound requires storage at 2-8°C in a sealed, dry environment to maintain stability . In contrast, the demethylated analog 1-[1-(aminomethyl)cyclopentyl]propan-1-ol does not have specified refrigeration requirements in its technical datasheet . This difference in storage recommendations may reflect differences in chemical stability related to the methyl substituent.

Storage Conditions Stability Procurement

Purity Specifications: Standard Grade for Research Applications

Commercial availability of the target compound is typically at a minimum purity of 95% . The ethyl homolog (CAS 1560359-60-5) is available at a higher specification of 97-98% from some vendors , while the tertiary alcohol analog is also supplied at 95% purity . This indicates that the target compound meets standard research-grade purity expectations but may require additional purification for highly sensitive applications.

Purity Quality Control Chemical Sourcing

Optimal Research Applications for 1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol


Chiral Building Block for CNS-Targeted Medicinal Chemistry

The compound's cyclopentane core, aminomethyl group, and secondary alcohol provide a rigid scaffold with hydrogen-bonding potential suitable for CNS drug discovery. Its TPSA of 46.25 Ų and LogP of 1.52 fall within favorable ranges for blood-brain barrier penetration . The compound belongs to the 1-aminomethyl-cycloalkane class, which includes gabapentinoid analogs that modulate voltage-gated calcium channels [1].

Synthetic Intermediate for Functionalized Cyclopentane Derivatives

The primary amine and secondary alcohol functionalities offer orthogonal reactivity for selective derivatization. The 3-methyl substitution on the cyclopentane ring introduces steric hindrance that can influence regioselectivity in subsequent transformations, making it a valuable intermediate for constructing more complex molecular architectures .

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

The quantifiable differences in LogP (+0.40 vs. tertiary alcohol analog) and molecular weight (+14 vs. demethylated analog) make this compound a useful tool for systematically probing the effects of lipophilicity and steric bulk on target binding and pharmacokinetic properties .

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